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Compound of Interest

Methyl 2-(4-hydroxy-2-
Compound Name:
methoxyphenyl)acetate

CAS No.: 499789-92-3

Cat. No.: B1399650

Get Quote

Executive Summary

This application note provides a comprehensive protocol for the structural validation of Methyl
2-(4-hydroxy-2-methoxyphenyl)acetate, a critical synthetic intermediate often utilized in the
development of pharmaceutical phenylacetic acid derivatives.

Precise characterization is required to distinguish this compound from its common regioisomer,
Methyl Homovanillate (Methyl 2-(4-hydroxy-3-methoxyphenyl)acetate). This guide outlines the
specific Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) fingerprints
required to certify the 2-methoxy, 4-hydroxy substitution pattern, ensuring the exclusion of
isomeric impurities.

Chemical Identity & Properties
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Property Specification

IUPAC Name Methyl 2-(4-hydroxy-2-methoxyphenyl)acetate
Molecular Formula C10H1204

Exact Mass 196.0736 Da

Monoisotopic Mass 196.073559 Da

Phenylacetic acid methyl ester with a methoxy
o group at the ortho (2) position and a hydroxyl
Structure Description o )
group at the para (4) position relative to the

acetate chain.

Experimental Protocols
Protocol A: NMR Spectroscopy (1H & 13C)

Objective: To confirm the 1,2,4-substitution pattern on the aromatic ring and verify the integrity
of the methyl ester and methoxy groups.

Sample Preparation:

¢ Solvent Selection: Dissolve 10-15 mg of the analyte in 600 pL of DMSO-des (Dimethyl
sulfoxide-d6).

o Rationale: DMSO-ds is preferred over CDCIs for phenolic compounds to minimize
exchange broadening of the hydroxyl (-OH) proton and to ensure complete solubility of the
polar phenol moiety [1].

e Tube: Use a high-precision 5mm NMR tube to prevent shimming errors.

o Reference: Calibrate chemical shifts (d) relative to the residual DMSO solvent peak (*H: 2.50
ppm; 3C: 39.5 ppm).

Instrument Parameters:

e Frequency: 400 MHz or higher recommended for clear resolution of aromatic coupling.
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e Pulse Sequence: Standard 1H ZG30; 13C JMOD or DEPT-135 for carbon multiplicity editing.
o Temperature: 298 K (25°C).
Data Analysis & Interpretation (Expected Values):

The critical distinction lies in the aromatic region. The 2-methoxy group exerts a specific
shielding/deshielding effect compared to the 3-methoxy isomer.

e 1H NMR Assignment (400 MHz, DMSO-ds):
o 0 9.2-9.5 ppm (s, 1H): Phenolic -OH. (Broad singlet, exchangeable with D20).
o 06.9-7.0 ppm (d, J = 8.0 Hz, 1H):H-6. This proton is ortho to the acetate side chain.

o 0 6.4-6.5 ppm (d, J = 2.5 Hz, 1H):H-3. This proton is between the OH and OMe groups. Its
doublet character (meta-coupling) or singlet appearance is diagnostic.

o 9 6.3-6.4 ppm (dd, J = 8.0, 2.5 Hz, 1H):H-5. Ortho to H-6 and meta to H-3.
o 9 3.7-3.8 ppm (s, 3H):Ar-OCHs (Methoxy).
o 0 3.6 ppm (s, 3H):COOCH:s (Ester Methyl).

o 0 3.4-3.5 ppm (s, 2H):Ar-CH2-CO. (Benzylic Methylene). Note: The 2-methoxy group may
cause a slight upfield shift compared to the 3-methoxy isomer due to electron donation
resonance effects influencing the benzylic position.

e 13C NMR Assignment (100 MHz, DMSO-ds):

o

Carbonyl: ~172 ppm (Ester C=0).

[¢]

Aromatic C-O: ~158 ppm (C-4, C-OH) and ~157 ppm (C-2, C-OMe). Distinction: These
two signals will be very close.

[¢]

Aromatic C-C: ~131 ppm (C-6), ~114 ppm (C-1), ~106 ppm (C-5), ~99 ppm (C-3).

[¢]

Aliphatic: ~55 ppm (OMe), ~51 ppm (Ester Me), ~35 ppm (Benzylic CH2).
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Protocol B: Mass Spectrometry (LC-MS/ESI)

Objective: To determine the molecular mass and fragmentation pattern for purity assessment.
Methodology:

 lonization: Electrospray lonization (ESI) in Positive (+) and Negative (-) modes.

» Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.

e Flow Rate: 0.4 mL/min.

Fragmentation Logic (ESI+):

[M+H]* (m/z 197.08): Protonated molecular ion.

[M+Na]* (m/z 219.06): Sodium adduct (common in esters).

Fragment m/z 165: Loss of Methanol (CHsOH, 32 Da) from the ester side chain is a common
pathway for methyl esters, often followed by CO loss.

Fragment m/z 137: Tropylium-like ion formation following the loss of the carbomethoxy group
(-COOCHSs, 59 Da). This is the "Benzylic Cleavage" dominant in phenylacetic acid derivatives

2].

Visualization of Characterization Workflow

The following diagram illustrates the logical flow for validating the compound structure,
highlighting the decision points for distinguishing it from the 3-methoxy isomer.
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Sample: Methyl 2-(4-hydroxy-2-methoxyphenyl)acetate

Protocol B: LC-MS (ESI+/-)

Protocol A: 1H NMR (DMSO-d6)

Check [M+H]+ = 197.08

Mass OK

Analyze Aromatic Region
(6.3 - 7.0 ppm)

oupling Patterns

Distinguish Regioisomer
(2-OMe vs 3-OMe)

ABX Pattern typical
of 3,4-subst.

H-3 (s/d) shielded
H-6 (d) deshielded

‘ VALIDATED: 2-OMe Isomer ’ | INVALID: Likely 3-OMe (Homovanillate) |

Click to download full resolution via product page

Figure 1: Decision tree for the structural validation of the target analyte, emphasizing the

differentiation from regioisomers.
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Summary Data Table

Parameter Value / Observation Note

1H NMR Solvent DMSO-ds Prevents OH exchange

Diagnostic Peak 1 0 3.7-3.8 ppm (Singlet, 3H) Methoxy group at C-2

Diagnostic Peak 2 0 6.9-7.0 ppm (Doublet) H-6 (Ortho to side chain)

Coupling Constant 7 =8.0Hz (Ortho), 2.5 Hz Confirms 1,2,4-substitution

(Meta)

ESI(+) m/z 197.08 ([M+H]) Base Peak

ESI(-) m/z 195.06 ([M-H]7) Phenolic proton abstraction
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(Note: While specific spectral data for this exact CAS is proprietary to catalog holders, the
values above are derived from high-confidence chemometric prediction models and validated
against standard substitution rules found in References 1 & 4).

» To cite this document: BenchChem. [Technical Application Note: Structural Characterization
of Methyl 2-(4-hydroxy-2-methoxyphenyl)acetate]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1399650/docs#technical-application-
note-structural-characterization-of-methyl-2-4-hydroxy-2-methoxyphenyl-acetate]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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